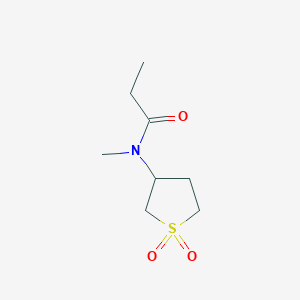

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-8(10)9(2)7-4-5-13(11,12)6-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOANLTAGSINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to form the sulfone derivative. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Amidation: The final step involves the amidation of the sulfone derivative with N-methylpropionamide. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Higher oxidation state derivatives.

Reduction: Corresponding sulfide derivatives.

Substitution: Various substituted sulfone derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide has diverse applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide involves its interaction with specific molecular targets. The sulfone group is known to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes and receptors. The compound’s unique structure allows it to fit into specific binding pockets, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another sulfone derivative with similar structural features.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: A compound with a similar sulfone group but different aromatic substitution.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide stands out due to its specific combination of the sulfone group and the N-methylpropionamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide (CAS No. 898424-63-0) is a sulfone derivative with significant biological activity, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound has been identified as a potent activator of GIRK channels, which play crucial roles in regulating neuronal excitability and neurotransmitter release. The compound has demonstrated nanomolar potency and improved metabolic stability compared to traditional urea-based GIRK activators .

The primary mechanism through which this compound exerts its effects involves the activation of GIRK channels, specifically GIRK1 and GIRK2 subtypes. This activation leads to:

- Increased K conductance , resulting in hyperpolarization of the cell membrane.

- Altered neuronal excitability , which can influence pain perception, reward pathways, and anxiety responses .

The compound's unique structure enhances its binding affinity to these channels, making it a valuable candidate for further pharmacological exploration.

Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties:

- High metabolic stability : Compared to other compounds in its class, it shows reduced degradation in liver microsomes.

- Effective bioavailability : Its structural characteristics facilitate better absorption and distribution within biological systems .

Comparative Analysis

To contextualize the activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Potency (GIRK Activation) | Stability |

|---|---|---|---|

| This compound | Sulfone group with tetrahydrothiophene | Nanomolar | High |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Similar sulfone structure | Moderate | Moderate |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide | Different aromatic substitution | Low | Low |

This table illustrates that this compound stands out due to its superior potency and stability.

Therapeutic Potential

Research has highlighted several potential therapeutic applications for this compound:

- Neurological Disorders : Due to its ability to modulate neuronal excitability, it may be beneficial in treating conditions such as epilepsy and chronic pain.

- Mental Health : Its influence on reward pathways suggests potential applications in managing addiction and anxiety disorders .

- Cardiovascular Health : By affecting potassium conductance, it could also play a role in cardiac rhythm management .

Experimental Studies

A recent study conducted on various sulfone derivatives indicated that modifications to the tetrahydrothiophene ring significantly influenced biological activity. The findings suggested that specific substitutions could enhance GIRK channel activation while maintaining metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via acylation of 3-aminotetrahydrothiophene-1,1-dioxide using propionyl chloride. Key steps include:

- Stoichiometry : Use 1.2 equivalents of propionyl chloride to ensure complete reaction of the amine group.

- Temperature : Maintain 0–5°C during acylation to suppress side reactions (e.g., over-acylation).

- Purification : Recrystallize from ethanol/water (70:30 v/v) to achieve >98% purity. Analogous protocols for related sulfone-containing amides report yields of 60–72% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify the methyl groups (δ ~1.1–1.3 ppm for propionamide CH3, δ ~2.8–3.1 ppm for N-methyl) and sulfone-linked protons (δ ~3.5–4.0 ppm).

- FTIR : Confirm sulfone (S=O) stretches at 1320–1290 cm⁻¹ and 1140–1120 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ = 220.07 (C₈H₁₃NO₄S). X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. How should purity be assessed, and what impurities are commonly observed?

- Analytical Workflow :

- HPLC : Use a C18 column with 0.1% formic acid/acetonitrile gradient (10–90% over 20 min) and UV detection at 210 nm.

- Impurities : Unreacted 3-aminotetrahydrothiophene sulfone (retention time ~5.2 min) and chlorinated byproducts (e.g., 2-chloro derivatives). Pharmacopeial standards recommend total impurities <0.5% .

Advanced Research Questions

Q. How can contradictions between calorimetric and self-diffusion data on aggregation behavior be resolved?

- Resolution Strategy :

- Perform concentration-dependent studies using dynamic light scattering (DLS) to detect aggregates.

- Apply cooperative aggregation models, accounting for isotope effects in self-diffusion experiments. For N-methylpropionamide analogs, Kirkwood factors (e.g., ~10 at -39°C) align with dimerization constants (Kₓ = 120–145) when extrapolated to infinite dilution .

Q. What strategies minimize racemization during stereoselective synthesis of derivatives?

- Stereochemical Control :

- Use enantiopure starting materials (e.g., (R)-3-aminotetrahydrothiophene sulfone).

- Conduct reactions at -20°C with coupling agents like HATU to reduce epimerization.

- Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. How do solvent dielectric properties influence sulfone reactivity in functionalization reactions?

- Solvent Effects :

- High dielectric solvents (e.g., DMSO, ε = 47) stabilize charge-separated transition states, favoring nucleophilic substitutions.

- Low-ε solvents (e.g., toluene) promote radical mechanisms. DFT calculations (B3LYP/6-31G*) predict optimal conditions for sulfone alkylation .

Q. What mechanistic insights explain byproduct formation during synthesis?

- Byproduct Analysis :

- Chlorinated derivatives arise from residual HCl during acylation. Neutralize with aqueous NaHCO₃ to minimize this.

- Over-acylation byproducts (e.g., bis-propionamide) are suppressed by controlled reagent addition and stoichiometry .

Q. How does the sulfone group impact the compound’s solubility and formulation stability?

- Physicochemical Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.